Molecular Charge: Electroneutral vs. Cationic Amiloride Determines Channel Binding Kinetics
CDPC is the electroneutral (uncharged) analog of amiloride at physiological pH, whereas amiloride carries a net positive charge on its guanidine group. This charge difference fundamentally alters blocker–channel interaction kinetics. Noise analysis in renal A6 epithelia demonstrated that the ON and OFF rates of CDPC binding to apical Na+ channels are unaffected by 24-hour dexamethasone treatment, whereas amiloride ON rate increases notably under identical conditions [1]. Furthermore, Ni2+ and Cu2+ ions compete with amiloride for a negatively charged binding site, reducing its association rate constant to one-third, while CDPC blocker kinetics remain entirely unaffected by these cations, confirming binding to a distinct, charge-independent site on ENaC [2][3].
| Evidence Dimension | Molecular charge at physiological pH and its effect on blocker–channel ON/OFF kinetics in response to hormonal and ionic perturbations |
|---|---|
| Target Compound Data | Electroneutral (uncharged). ON/OFF rates insensitive to 24 h dexamethasone; binding kinetics unaffected by Ni2+ or Cu2+ |
| Comparator Or Baseline | Amiloride: net positive charge (+1). ON rate increases notably after 24 h dexamethasone; association rate constant reduced to one-third by Cu2+ |
| Quantified Difference | Cu2+ reduces amiloride association rate by ~67% vs. 0% change for CDPC; qualitative divergence in dexamethasone-induced ON rate changes (amiloride sensitive, CDPC insensitive) |
| Conditions | Apical Na+ channels of A6 renal epithelial cells and frog skin epithelium; noise analysis using both CDPC and amiloride as blockers |
Why This Matters
The electroneutrality of CDPC ensures blocker kinetics independent of membrane voltage and competing cations, a prerequisite for accurate Lorentzian noise analysis; charged amiloride introduces voltage- and cation-dependent kinetic artifacts that preclude valid single-channel parameter extraction.
- [1] Granitzer, M., Mountian, I., & Van Driessche, W. (1995). Effect of dexamethasone on sodium channel block and densities in A6 cells. Pflügers Archiv - European Journal of Physiology, 430(4), 493–500. View Source
- [2] Cucu, D., Simaels, J., Eggermont, J., Van Driessche, W., & Zeiske, W. (2003). External Ni2+ and ENaC in A6 cells: Na+ current stimulation by competition at a binding site for amiloride and Na+. Journal of Membrane Biology, 194(1), 33–45. View Source
- [3] Flonta, M. L., de Beir-Simaels, J., Mesotten, D., & Van Driessche, W. (1998). Cu2+ reveals different binding sites of amiloride and CDPC on the apical Na channel of frog skin. Biochimica et Biophysica Acta, 1370(1), 169–176. View Source
